molecular formula C17H19NO4 B2871067 Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate CAS No. 824417-25-6

Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate

Cat. No.: B2871067
CAS No.: 824417-25-6
M. Wt: 301.342
InChI Key: LQTHUKCGJPCQDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of β-dicarbonyl and amine compounds . A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The work reflects synthesis, DFT studies, Hirshfeld charge analysis, and crystal data exploration of pharmacologically important compounds to understand its properties for further chemical transformations .


Molecular Structure Analysis

The molecular structure of similar compounds like ETHYL 4-[3-(1H-INDOL-3-YL)PROPANAMIDO]BENZOATE has a Molecular Formula of C20H20N2O3, an Average mass of 336.384 Da, and a Monoisotopic mass of 336.147400 Da .

Scientific Research Applications

Supramolecular Structures

A study by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of three substituted 4-pyrazolylbenzoates, which include a compound structurally related to Ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate. The research detailed the formation of one, two, and three-dimensional hydrogen-bonded networks, showcasing the compound's potential in creating complex molecular architectures Portilla et al., 2007.

Heteroarotinoid Synthesis

The synthesis and characterization of heteroarotinoids, including Ethyl (E)‐4‐[2‐(3,4‐dihydro‐4,4‐dimethyl‐2H‐1‐benzopyran-6‐YL)‐1‐ propenyl]benzoate, have been described by Sunthankar et al. (1990). These compounds demonstrated activity in assays related to retinoic acid, highlighting their potential in medicinal chemistry Sunthankar et al., 1990.

Renewable PET Production

Research on the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for producing biobased terephthalic acid precursors involved compounds structurally related to this compound. This study, conducted by Pacheco et al. (2015), contributes to the development of renewable polyethylene terephthalate (PET) Pacheco et al., 2015.

Thrombin-Receptor Antagonist

A compound named Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist, showing the therapeutic potential of such compounds in cardiovascular diseases. This research illustrates the broad applicability of this compound derivatives in drug development 郭瓊文, 2006.

Molecular Interaction Studies

The interaction between alcohol and alkyl benzoates, including Ethyl benzoate, was investigated by Mohan et al. (2011). This study provided insights into the molecular interactions and thermodynamic parameters, crucial for understanding the solvation and chemical behavior of such compounds Mohan et al., 2011.

Properties

IUPAC Name

ethyl 4-[3-(5-methylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-9H,3,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTHUKCGJPCQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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